1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Description
1-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (C₁₂H₁₄ClNO, molecular weight: 223.7 g/mol) is a substituted ethanone derivative featuring a 2-chlorophenyl group at the ketone position and a pyrrolidin-2-yl moiety at the adjacent carbon . Its structure combines aromatic and heterocyclic elements, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom on the phenyl ring and the basic pyrrolidine nitrogen, which may participate in hydrogen bonding or coordination chemistry.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-5-10(11)12(15)8-9-4-3-7-14-9/h1-2,5-6,9,14H,3-4,7-8H2 |
InChI Key |
FHPSPXGHZKNHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalyst
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially affecting neurotransmission.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Structure : Replaces the 2-chlorophenyl group with a 5-chlorothiophene ring.
- Thiophene derivatives are often explored for their metabolic stability and electronic properties in medicinal chemistry .
- Applications : Likely used in antiviral or antibacterial research, given the prevalence of thiophene motifs in such contexts .
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one
- Structure : Substitutes pyrrolidine with a thiolan-2-yl (tetrahydrothiophene) group.
- This compound is a liquid at room temperature (MW: 240.75 g/mol), contrasting with solid-state derivatives like 1-(4-chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (mp: 137.3–138.5°C) .
Heterocyclic Modifications at the Ethanone Position
1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
- Structure : Replaces pyrrolidine with a 4-hydroxypiperidine ring.
- This modification is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one
- Structure : Substitutes pyrrolidine with a tetrazole ring.
- Properties : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability. This compound is widely used in pharmaceuticals (e.g., antihypertensives) and agrochemicals .
Hybrid Structures with Additional Functional Groups
2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one
- Structure : Features a 3-methylfuran substituent.
- This compound (MW: 234.68 g/mol) is liquid at room temperature, contrasting with solid pyrrolidine analogs .
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one
- Structure : Incorporates a pyrimidine-thioether group.
- Properties : The pyrimidine ring enables π-stacking interactions in biological targets, while the sulfur atom facilitates covalent binding. Such derivatives are explored in kinase inhibitor development .
Research Findings and Trends
- Electronic Effects : Chlorine substitution on the phenyl ring increases electrophilicity at the ketone, facilitating nucleophilic attacks. Pyrrolidine’s basic nitrogen can act as a proton acceptor, influencing pharmacokinetics .
- Biological Activity : Tetrazole and thiophene derivatives exhibit enhanced antibacterial and cytotoxic properties compared to pyrrolidine analogs, likely due to improved target binding .
- Synthetic Utility: Pyrrolidine-containing compounds are intermediates in alkaloid synthesis, as demonstrated in enaminone-based projects .
Biological Activity
1-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, also known by its CAS number 1515351-75-3, is a compound of interest due to its potential pharmacological properties. This article aims to explore its biological activity, including antibacterial, antifungal, and other relevant pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C12H14ClNO
- SMILES Notation : C1CCN(C1)CC(=O)C2=CC=CC=C2Cl
- InChI Key : BDGKBEOKGJRBPL-UHFFFAOYSA-N
These structural features suggest that the compound belongs to a class of pyrrolidine derivatives, which are often associated with various biological activities.
Antibacterial Activity
Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial activity .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Antifungal Activity
In addition to antibacterial effects, pyrrolidine derivatives have shown antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity were reported between 16.69 to 78.23 µM, indicating moderate effectiveness against fungal pathogens .
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Case Studies
Several studies have highlighted the biological potential of pyrrolidine derivatives:
- Pyrrolidine Alkaloids Study : A comprehensive study evaluated various pyrrolidine derivatives and their antibacterial and antifungal properties. The results indicated that halogen substituents significantly enhance bioactivity, suggesting that the presence of chlorine in the structure of 1-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one could be a contributing factor to its pharmacological effects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine compounds have revealed that modifications in the structure can lead to varying degrees of biological activity. For instance, derivatives with specific substitutions showed enhanced potency against bacterial strains compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
